DNMT1 Inhibitory Potency and Selectivity Versus Closest Structural Analog 6l
Compound 6k (the target compound) exhibits an IC50 of 202 ± 7 nM against DNMT1, which is notably more potent than its closest structural analog, compound 6l (IC50 323 ± 15 nM). Both compounds show complete selectivity over DNMT3A, DNMT3B, and G9a (IC50 > 5000 nM) [1]. The 1.6-fold improvement in potency is attributed to the optimized hydrophobic bulk and conformational restriction of the R2 substituent [1].
| Evidence Dimension | DNMT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 202 ± 7 nM |
| Comparator Or Baseline | Compound 6l (a direct structural analog): IC50 = 323 ± 15 nM |
| Quantified Difference | 1.6-fold more potent |
| Conditions | Biochemical DNMT1 inhibition assay; values are mean ± SD |
Why This Matters
This head-to-head data demonstrates that the specific R2 substituent in the target compound (6k) provides a measurable potency advantage over a nearly identical analog, guiding selection where maximal DNMT1 inhibition is required.
- [1] Ma, L., Zhang, K., Wang, Y., et al. Discovery of a Selective DNMT1 Degrader with a Unique Molecular Glue Mechanism as a Potential Therapeutic Agent for Acute Myeloid Leukemia. J. Med. Chem. 2026, 69 (7), 7756-7781. (Table 2) View Source
